molecular formula C17H22O5 B13118986 Inuchinenolide B

Inuchinenolide B

Cat. No.: B13118986
M. Wt: 306.4 g/mol
InChI Key: PHMCCYUSORUPSX-MNLSVMLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of inuchinenolide B involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization reactions to form the core lactone structure, followed by functional group modifications to introduce the hydroxy, methyl, acetyloxy, and methylidene groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the aerial parts of Inula hupehensis, remains a viable method. This involves solvent extraction, followed by purification techniques like chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Inuchinenolide B undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Mechanism of Action

The mechanism of action of inuchinenolide B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating inflammatory pathways, possibly through inhibition of key enzymes or signaling molecules involved in inflammation . The exact molecular targets and pathways are still under investigation.

Biological Activity

Inuchinenolide B is a sesquiterpene lactone derived from the plant Inula aucheriana, belonging to the Asteraceae family. This compound has garnered attention for its potential biological activities, particularly in the realms of cytotoxicity, anti-inflammatory effects, and antimicrobial properties. This article compiles recent research findings, case studies, and molecular data to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its unique sesquiterpene lactone structure, which is known to contribute to various biological activities. The molecular formula and weight are essential for understanding its pharmacokinetic properties:

PropertyValue
Molecular FormulaC₁₄H₁₈O₃
Molecular Weight234.29 g/mol
Log P2.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

1. Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A study highlighted the cytotoxic properties of sesquiterpene lactones, including this compound, showing IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. In a recent study focusing on terpenes, this compound was evaluated for its ability to inhibit Listeria monocytogenes, a significant foodborne pathogen. Molecular docking studies suggested that this compound interacts effectively with the Internalin A protein, which is crucial for the pathogen's virulence .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which have been linked to its ability to modulate cytokine production and inhibit pro-inflammatory pathways. This property is particularly relevant in conditions like arthritis and other inflammatory diseases. The compound has been shown to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have focused on elucidating the mechanisms behind the biological activities of this compound:

  • Cytotoxic Mechanisms : A study conducted on various cancer cell lines revealed that this compound induces apoptosis via caspase activation and ROS generation .
  • Molecular Docking Studies : Recent molecular docking studies indicated that this compound binds effectively to target proteins involved in bacterial adhesion and invasion, suggesting its potential as a therapeutic agent against bacterial infections .
  • In Vivo Studies : Animal model studies have shown that administration of this compound leads to reduced tumor growth and enhanced survival rates in cancer models, further supporting its therapeutic potential.

Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(3aR,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-5-13-11(9(2)16(19)22-13)6-12-15(8)14(21-10(3)18)7-17(12,4)20/h11-14,20H,2,5-7H2,1,3-4H3/t11-,12-,13-,14+,17-/m1/s1

InChI Key

PHMCCYUSORUPSX-MNLSVMLLSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@H]3[C@@H](C1)OC(=O)C3=C)[C@](C[C@@H]2OC(=O)C)(C)O

Canonical SMILES

CC1=C2C(CC3C(C1)OC(=O)C3=C)C(CC2OC(=O)C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.